molecular formula C11H7ClF3NO B13742597 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline CAS No. 401567-80-4

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline

Cat. No.: B13742597
CAS No.: 401567-80-4
M. Wt: 261.63 g/mol
InChI Key: XXQNTJYGCQHTEQ-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of 4-fluoroaniline with suitable reagents to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups, along with the trifluoromethyl group, provides a distinct set of properties that can be advantageous in various applications.

Properties

CAS No.

401567-80-4

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.63 g/mol

IUPAC Name

4-chloro-7-methoxy-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(12)5-10(11(13,14)15)16-9(7)4-6/h2-5H,1H3

InChI Key

XXQNTJYGCQHTEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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